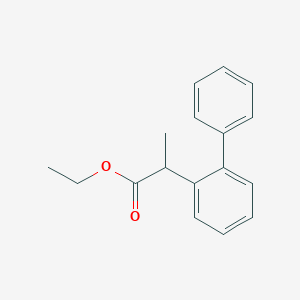

Ethyl 2-(biphenyl-2-yl)propanoate

Descripción

Ethyl 2-(biphenyl-2-yl)propanoate (CAS: 1226857-57-3) is an ester derivative characterized by a biphenyl moiety attached to the α-carbon of a propanoate backbone. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.13 g/mol . This compound is primarily utilized in research settings for synthetic organic chemistry and pharmaceutical development, particularly in designing molecules with enhanced lipophilicity or aromatic stacking capabilities. The biphenyl group contributes to its rigid, planar structure, which is advantageous in drug discovery for targeting hydrophobic binding pockets .

Propiedades

Fórmula molecular |

C17H18O2 |

|---|---|

Peso molecular |

254.32 g/mol |

Nombre IUPAC |

ethyl 2-(2-phenylphenyl)propanoate |

InChI |

InChI=1S/C17H18O2/c1-3-19-17(18)13(2)15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 |

Clave InChI |

NUIOXERBYLGSDB-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)C1=CC=CC=C1C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 2-([11'-bifenil]-2-il)propanoato de etilo se puede sintetizar mediante la reacción de esterificación entre el ácido 2-([11'-bifenil]-2-il)propanoico y el etanol. La reacción generalmente requiere un catalizador ácido, como el ácido sulfúrico, para que proceda de manera eficiente. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los reactivos en el producto éster deseado .

Métodos de producción industrial

En un entorno industrial, la producción de 2-([11'-bifenil]-2-il)propanoato de etilo puede involucrar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de catalizadores ácidos sólidos, como las resinas de intercambio iónico, también puede mejorar la eficiencia del proceso de esterificación .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-([11'-bifenil]-2-il)propanoato de etilo experimenta varias reacciones químicas, que incluyen:

Reducción: La reducción del éster con hidruro de litio y aluminio (LiAlH4) produce el alcohol correspondiente.

Sustitución: El éster puede experimentar reacciones de sustitución nucleofílica con reactivos de Grignard para formar alcoholes terciarios.

Reactivos y condiciones comunes

Hidrólisis: NaOH o HCl acuoso bajo condiciones de reflujo.

Reducción: LiAlH4 en éter anhidro.

Sustitución: Reactivos de Grignard (RMgX) en éter anhidro.

Productos principales

Hidrólisis: Ácido 2-([11'-bifenil]-2-il)propanoico y etanol.

Reducción: 2-([11'-bifenil]-2-il)propanol.

Sustitución: Alcoholes terciarios.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl 2-(biphenyl-2-yl)propanoate has various applications in scientific research:

-

Chemistry :

- Used as a precursor in the synthesis of more complex organic molecules.

- Undergoes chemical reactions such as hydrolysis, reduction, and substitution.

-

Biology :

- Investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.

-

Medicine :

- Explored for its potential use in drug development and as a pharmaceutical intermediate.

-

Industry :

- Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microorganisms:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

| Aspergillus fumigatus | Moderate |

These findings suggest that the compound could serve as a lead compound for further development in antimicrobial therapies.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory activity. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of derivatives based on biphenyl structures were synthesized and tested for antimicrobial activity. This compound showed promising results against multiple bacterial strains, indicating its potential as a lead compound for further development.

-

Anti-inflammatory Research :

- Investigations into the anti-inflammatory effects revealed that compounds with similar biphenyl structures could inhibit the production of inflammatory mediators in vitro. This suggests a pathway for therapeutic applications in diseases characterized by chronic inflammation.

Mecanismo De Acción

El mecanismo de acción del 2-([11'-bifenil]-2-il)propanoato de etilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su hidrólisis en sistemas biológicos puede liberar ácido 2-([11'-bifenil]-2-il)propanoico, que puede interactuar con enzimas o receptores para ejercer sus efectos . Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of Ethyl 2-(biphenyl-2-yl)propanoate and related compounds:

Key Observations:

Aromatic vs. Heterocyclic Modifications: this compound’s biphenyl group provides extended π-conjugation, enhancing lipophilicity compared to simpler phenyl derivatives like Ethyl 2-methyl-2-phenylpropanoate .

Functional Group Diversity: The cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate increases electrophilicity, making it reactive toward nucleophiles (e.g., in propenoate synthesis) . Ethyl 3-oxo-3-(substituted phenyl)propanoate features a ketone group, enabling condensation reactions for tetrahydropyrimidine derivatives .

Physicochemical Properties

- Solubility: this compound is sparingly soluble in aqueous media (stock solution: 10 mM in organic solvents) due to its biphenyl group, whereas thiazole derivatives may exhibit better solubility .

- Thermal Stability : Higher molecular weight and aromaticity in biphenyl derivatives likely increase melting/boiling points compared to methyl-phenyl analogs .

Actividad Biológica

Ethyl 2-(biphenyl-2-yl)propanoate is an organic compound with significant potential in medicinal chemistry due to its unique biphenyl structure. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and examines relevant research findings.

- Molecular Formula : C17H18O2

- Molecular Weight : 254.32 g/mol

- Structure : The compound features a biphenyl group, which consists of two phenyl rings connected by a single bond, contributing to its distinct chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

| Aspergillus fumigatus | Moderate |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes, which are key players in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through its hydrolysis in biological systems, leading to the release of 2-(biphenyl-2-yl)propanoic acid. This metabolite may interact with various molecular targets, including enzymes and receptors involved in inflammation and microbial defense .

Research Findings

Several studies have explored the structure-activity relationship (SAR) of biphenyl derivatives, indicating that modifications to the biphenyl structure can enhance biological activity. For example, researchers have found that introducing electron-withdrawing groups can increase the potency of related compounds against specific targets .

Case Studies

- Study on Antimicrobial Efficacy : A series of derivatives based on biphenyl structures were synthesized and tested for antimicrobial activity. This compound showed promising results against multiple bacterial strains, highlighting its potential as a lead compound for further development .

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that compounds with similar biphenyl structures could inhibit the production of inflammatory mediators in vitro, suggesting a pathway for therapeutic applications in diseases characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.